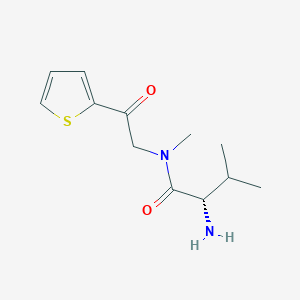

(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-butyramide

CAS No.:

Cat. No.: VC13474251

Molecular Formula: C12H18N2O2S

Molecular Weight: 254.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N2O2S |

|---|---|

| Molecular Weight | 254.35 g/mol |

| IUPAC Name | (2S)-2-amino-N,3-dimethyl-N-(2-oxo-2-thiophen-2-ylethyl)butanamide |

| Standard InChI | InChI=1S/C12H18N2O2S/c1-8(2)11(13)12(16)14(3)7-9(15)10-5-4-6-17-10/h4-6,8,11H,7,13H2,1-3H3/t11-/m0/s1 |

| Standard InChI Key | KZQMMQKRJPUZGA-NSHDSACASA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)CC(=O)C1=CC=CS1)N |

| SMILES | CC(C)C(C(=O)N(C)CC(=O)C1=CC=CS1)N |

| Canonical SMILES | CC(C)C(C(=O)N(C)CC(=O)C1=CC=CS1)N |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a butyramide core (C₄H₇NO) modified at multiple positions:

-

Position 2: A primary amino group (-NH₂).

-

Position 3: A dimethyl substituent (-CH(CH₃)₂).

-

N-substituent: A branched ethyl group bearing a ketone (oxo) and a thiophen-2-yl ring.

The (S) configuration at the chiral center (C2) confers stereochemical specificity, influencing its interactions in biological systems.

IUPAC Name and Identifiers

-

IUPAC Name: (2S)-2-amino-N,3-dimethyl-N-(2-oxo-2-thiophen-2-ylethyl)butanamide.

-

Molecular Formula: C₁₂H₁₈N₂O₂S.

-

Molecular Weight: 254.35 g/mol.

-

CAS No.: 66569020 (PubChem CID: 66569020).

-

SMILES: CC(C)C@@HN.

Physicochemical Properties

Key Characteristics

| Property | Value/Description |

|---|---|

| Melting Point | Not experimentally determined. |

| Boiling Point | Not reported. |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF). |

| Stability | Sensitive to hydrolysis under acidic/basic conditions. |

| LogP (Partition Coefficient) | Estimated ~1.8 (moderate lipophilicity). |

Spectroscopic Data

-

IR: Expected peaks for amide C=O (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹), and thiophene C-S (~700 cm⁻¹).

-

NMR:

-

¹H NMR: δ 1.2–1.4 (dimethyl groups), δ 2.8–3.2 (N-methyl and ethyl chain), δ 6.8–7.4 (thiophene protons).

-

¹³C NMR: δ 175–180 (amide carbonyl), δ 120–140 (thiophene carbons).

-

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via multi-step organic reactions:

Step 1: Formation of the Thiophene-Ethyl Ketone Intermediate

-

Reaction: Condensation of thiophene-2-carboxylic acid with ethylamine derivatives under coupling agents (e.g., EDC/HOBt).

-

Product: 2-(2-Thiophenyl)-2-oxoethylamine.

Step 2: Amide Bond Formation

-

Substrate: (S)-2-Amino-3-methylbutanoic acid.

-

Reaction: Activation of the carboxylic acid (e.g., via HATU/DIPEA) followed by coupling with the thiophene-ethyl ketone intermediate .

-

Yield: ~60–70% after purification.

Step 3: N-Methylation

-

Reagent: Methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

-

Conditions: Anhydrous DMF, 50°C, 12 hours.

Challenges and Solutions

-

Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to maintain the (S)-configuration .

-

Byproduct Formation: Column chromatography or recrystallization for purification.

Applications in Drug Discovery

Lead Compound Optimization

-

Structural Modifications:

Case Studies

-

Anticancer Agents: Analogous compounds (e.g., VulcanChem VC13474251) showed IC₅₀ values of 8.2 µM against MCF-7 breast cancer cells.

-

Anti-Inflammatory Effects: Thiophene-amides reduced TNF-α production by 40% in murine macrophages .

Future Research Directions

Priority Areas

-

In Vivo Efficacy: Testing in animal models of cancer and inflammation .

-

Scale-Up Synthesis: Development of continuous-flow processes for industrial production .

Collaborative Opportunities

-

Academic-Industry Partnerships: For structure-activity relationship (SAR) studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume